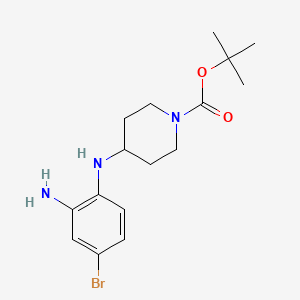

叔丁基 4-((2-氨基-4-溴苯基)氨基)哌啶-1-羧酸酯

描述

“tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate” is a chemical compound that has been identified as a precursor in the synthesis of illicit fentanyl . Fentanyl is a synthetic opioid that has contributed significantly to the opioid crisis in North America .

Synthesis Analysis

The synthesis of this compound involves specific precursor chemicals. In 2017, two main precursors, namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), were placed under international control . Since then, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis

The molecular structure of this compound is complex, and its incorporation into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve the use of specific precursor chemicals. The compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation .科学研究应用

药理活性和构效关系

- Engelhardt (1984) 探索了氨基-卤代取代苯基-氨基乙醇的衍生物,展示了某些取代基的改变如何导致具有显着 β-拟交感和 β-受体阻断活性的化合物,突出了结构变异在影响药理特性中的作用(Engelhardt, 1984)。

潜在的抗癫痫特性

- Marona 等人 (1998) 合成了和分析了 2-氧杂蒽的氨基异丙醇氧基衍生物,其中包括叔丁基氨基衍生物。该研究揭示了这些化合物的潜在抗癫痫活性,强调了结构修饰在增强药理有效性中的重要性(Marona, Górka, & Szneler, 1998)。

镇痛特性

- Waters (1977) 合成了和评估了托烷醇和相关化合物的 2,4,5-三甲基吡咯-3-羧酸酯的镇痛活性,展示了叔丁基氨基衍生物在创建有效镇痛药中的潜力(Waters, 1977)。

抗高血压活性

- Clark 等人 (1983) 研究了具有叔丁基氨基衍生物的螺[4H-3,1-苯并恶嗪-4,4'-哌啶]-2(1H)-酮的抗高血压活性,提供了对构效关系和这些化合物的潜在治疗应用的见解(Clark et al., 1983)。

血管舒张活性与心血管研究

- Chen 等人 (2011) 合成了氟哌啶醇衍生物,包括具有叔丁基氨基哌啶结构的衍生物,以研究它们的血管舒张活性以及作为钙通道阻滞剂的潜力,突出了它们在心血管疾病研究中的相关性(Chen et al., 2011)。

安全和危害

作用机制

Target of Action

Tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent synthetic opioid that is used for pain management. The primary target of fentanyl and its derivatives is the opioid receptors in the central nervous system .

Mode of Action

As an intermediate in the synthesis of fentanyl, 1-Boc-4-AP contributes to the overall mode of action of the final product. Fentanyl acts by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions. When fentanyl binds to these receptors, it drives up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Biochemical Pathways

The biochemical pathways involved in the action of 1-Boc-4-AP are those related to the synthesis and action of fentanyl. Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . The addition of 1-Boc-4-AP in the synthesis process contributes to the final structure and potency of fentanyl .

Pharmacokinetics

Fentanyl is known for its rapid onset and short duration of action, which is attributed to its high lipid solubility and its ability to quickly cross the blood-brain barrier .

Result of Action

The result of the action of 1-Boc-4-AP is seen in the effects of the compounds it helps synthesize. For instance, fentanyl, a common end product of synthesis processes involving 1-Boc-4-AP, is a potent opioid that can provide significant pain relief. It can also cause serious harm, including addiction and overdose .

Action Environment

The action environment of 1-Boc-4-AP is primarily the chemical reactions in which it is used as an intermediate. The efficiency of these reactions can be influenced by various factors, including temperature, pH, and the presence of other chemicals. In the broader context, the use and effects of 1-Boc-4-AP are also influenced by regulatory controls due to its role in the synthesis of controlled substances .

属性

IUPAC Name |

tert-butyl 4-(2-amino-4-bromoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDALQGCUNYHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737904 | |

| Record name | tert-Butyl 4-(2-amino-4-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate | |

CAS RN |

1383968-85-1 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(2-amino-4-bromophenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1383968-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-amino-4-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3059810.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate](/img/structure/B3059811.png)

![[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride](/img/structure/B3059812.png)

![5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B3059814.png)